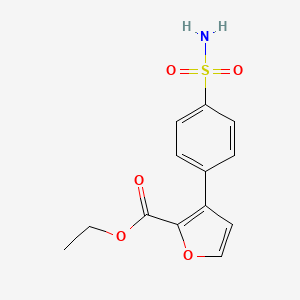
Ethyl 3-(4-sulfamoylphenyl)furan-2-carboxylate
Numéro de catalogue B8421440
Poids moléculaire: 295.31 g/mol
Clé InChI: QHQQBPZGHOZXMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US09393247B2
Procedure details


(4-sulfamoylphenyl)boronic acid (1.76. gm, 8.77 mmol) and Potassium carbonate (2.52 gm, 18.26 mmol) were added to a stirred suspension of ethyl 3-bromofuran-2-carboxylate (Prepared according to the procedure reported in the literature EP1489077A1, 2004, 1.6 gm, 7.30 mmol) in a mixture of 80 ml of ethanol and 20 ml of toluene (80 ml:20 ml) under nitrogen atmosphere at room temperature (25° C.) in a tube. A nitrogen gas was purged to the suspension for 15 minute at room temperature (about 25° C.). To the reaction mixture was then added Tetrakis(triphenyl phosphine)Palladium(0) (0.422 gm, 0.365 mmol) at 25° C. and tube was sealed. The reaction mixture was then stirred at 100° C. for 18 hours. The progress of the reaction was monitored by TLC. The reaction mixture was then filtered and washed with ethyl acetate (2×100 ml). The combined organic layer was then concentrated under reduced pressure to obtain a crude product as semi-solid (11.2 gm), which was then purified by column chromatography over silica gel (100-200 mesh) using 50% ethyl acetate in hexanes as an eluent to obtain the title compound (1.2 g, 55.60%)



[Compound]
Name
Tetrakis(triphenyl phosphine)Palladium(0)
Quantity
0.422 g
Type
reactant
Reaction Step Two



Name
Yield
55.6%
Identifiers


|
REACTION_CXSMILES
|
[S:1]([C:5]1[CH:10]=[CH:9][C:8](B(O)O)=[CH:7][CH:6]=1)(=[O:4])(=[O:3])[NH2:2].C(=O)([O-])[O-].[K+].[K+].Br[C:21]1[CH:25]=[CH:24][O:23][C:22]=1[C:26]([O:28][CH2:29][CH3:30])=[O:27]>C(O)C.C1(C)C=CC=CC=1>[S:1]([C:5]1[CH:10]=[CH:9][C:8]([C:21]2[CH:25]=[CH:24][O:23][C:22]=2[C:26]([O:28][CH2:29][CH3:30])=[O:27])=[CH:7][CH:6]=1)(=[O:4])(=[O:3])[NH2:2] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.77 mmol
|
|
Type
|
reactant
|
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
2.52 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(OC=C1)C(=O)OCC
|
Step Two
[Compound]
|
Name
|
Tetrakis(triphenyl phosphine)Palladium(0)
|
|
Quantity
|
0.422 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then stirred at 100° C. for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A nitrogen gas was purged to the suspension for 15 minute at room temperature (about 25° C.)
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate (2×100 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined organic layer was then concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a crude product as semi-solid (11.2 gm), which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then purified by column chromatography over silica gel (100-200 mesh)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(C=C1)C1=C(OC=C1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: PERCENTYIELD | 55.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
